1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWSYHSVUWWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidin-3-yl Methanesulfonate
A robust method involves the reaction of 1-(2,4-dichlorobenzyl)azetidin-3-yl methanesulfonate with ammonia or an amine nucleophile to yield the azetidin-3-amine derivative. This approach is adapted from the synthesis of related azetidine-3-amines reported in the literature for 1-benzhydrylazetidin-3-yl methanesulfonate intermediates.
- The azetidin-3-yl methanesulfonate intermediate bearing the 2,4-dichlorobenzyl group at the nitrogen is dissolved in acetonitrile.
- Ammonia or a primary amine is added in excess (typically 2 equivalents) to promote nucleophilic substitution.
- The reaction mixture is heated at 80°C overnight under sealed conditions.
- After completion, the mixture is concentrated, and the product is purified by silica gel chromatography.
This method benefits from mild conditions and avoids the use of strong bases or harsh reagents, providing moderate to good yields (typically 60-75%) of the desired azetidin-3-amine.
Reductive Amination of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-one
Another approach involves the reductive amination of the corresponding azetidin-3-one derivative:
- The ketone at the 3-position of azetidine is reacted with ammonia or a primary amine under reductive amination conditions.
- Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation with nickel or palladium catalysts.
- This method allows for direct formation of the azetidin-3-amine with the 2,4-dichlorobenzyl substituent already installed on the nitrogen.
This strategy offers high selectivity and yields, particularly when the azetidin-3-one intermediate is readily accessible.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on mesylate | 1-(2,4-Dichlorobenzyl)azetidin-3-yl mesylate, ammonia, MeCN, 80°C | 60-75% | Mild conditions, simple workup | Requires mesylate intermediate |
| Reductive amination of azetidin-3-one | Azetidin-3-one derivative, NH3 or amine, NaBH3CN or H2/Pd catalyst | 70-85% | High selectivity, direct amination | Requires ketone intermediate |
Detailed Research Findings and Data
- The nucleophilic substitution method adapted from the synthesis of 1-benzhydrylazetidin-3-amines demonstrates that using 2 equivalents of the amine nucleophile improves yield significantly compared to 1 equivalent, eliminating the need for additional base additives.
- Purification by silica gel chromatography using ethyl acetate/hexanes mixtures provides clean isolation of the azetidin-3-amine.
- LC-MS and NMR characterization confirm the structure and purity of the product; typical LC-MS m/z for related azetidin-3-amines is observed around [M+H]+ consistent with the expected molecular weight.
- Reductive amination methods leverage the reactivity of azetidin-3-one intermediates, which can be synthesized by oxidation of azetidin-3-ol precursors or by ring closure strategies from appropriate precursors.
- Catalytic hydrogenation conditions are preferred for scale-up due to operational simplicity and environmental considerations.
Summary and Recommendations
For the preparation of this compound, the following recommendations are made based on current research:
- If the mesylate intermediate is accessible, nucleophilic substitution with ammonia under controlled heating in acetonitrile is an effective and straightforward method.
- For higher yields and selectivity, reductive amination of the azetidin-3-one derivative is preferred, especially when the ketone intermediate is readily synthesized.
- Careful control of reaction stoichiometry and purification conditions is essential to minimize side reactions such as over-alkylation or ring opening.
- Analytical characterization (LC-MS, NMR) is critical to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is utilized as a reagent in organic reactions, particularly in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups.
Synthetic Routes
The synthesis typically involves reacting 2,4-dichlorobenzyl chloride with azetidine-3-amine under basic conditions, often using solvents like dichloromethane or toluene. The reaction conditions can be optimized for yield and purity, which is crucial for industrial applications.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, azetidine derivatives have been reported to induce apoptosis in human solid tumor cell lines .
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. This modulation can lead to significant biological responses, including inhibition of cell growth and induction of programmed cell death (apoptosis).
Medicinal Chemistry
Drug Development
this compound is being investigated for its therapeutic potential in drug development. Its structure allows it to act on various biological pathways, making it a candidate for the development of new pharmaceuticals targeting cancer and infectious diseases .
Case Studies
Several studies have explored the anticancer efficacy of similar azetidine compounds:
- A study demonstrated that azetidinone derivatives exhibited significant cytotoxicity against breast cancer cells with IC50 values in the nanomolar range .
- Another research highlighted that modifications to the azetidine structure could enhance its potency against specific cancer types .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various applications.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine ()
- Core : Azetidine.
- Substituents : 4-Trifluoromethylphenyl at the 1-position.
- Key Differences :
- The trifluoromethyl group (CF₃) is strongly electron-withdrawing, lowering the pKa of the amine and altering hydrogen-bonding capacity compared to the dichlorophenyl group.
- Molecular Weight: 218.18 g/mol (vs. 245.12 g/mol for the target compound).
- Applications: No direct data, but the CF₃ group is common in agrochemicals and pharmaceuticals for metabolic stability .
1-Benzhydrylazetidin-3-amine Hydrochloride ()
- Core : Azetidine.
- Substituents : Diphenylmethyl (benzhydryl) at the 1-position; hydrochloride salt.
- The hydrochloride salt improves aqueous solubility.
- Applications : Preclinical studies in CNS disorders due to amine functionality .
Heterocyclic Analogues with Dichlorophenyl Groups
Lidamine (1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) ()
- Core : Indazole.
- Substituents : 2,4-Dichlorophenylmethyl at the 1-position; carboxylic acid at the 3-position.
- Key Differences :
- The indazole core and carboxylic acid group confer acidity (pKa ~4–5), unlike the basic amine in the target compound.
- Molecular Weight: 365.17 g/mol (vs. 245.12 g/mol).
- Applications : Hexokinase (HK) inhibitor in cancer therapy; disrupts glycolysis in preclinical models .
Propiconazole ()
- Core : Triazole.
- Substituents : 2,4-Dichlorophenyl and propyl groups.
- Key Differences :
- Triazole core enables antifungal activity via cytochrome P450 inhibition.
- Propyl chain enhances lipophilicity (logP >3).
- Applications : Broad-spectrum fungicide .
Piperazine and Piperidine Derivatives
1-(2,4-Dichlorophenyl)piperazine·2HCl ()
- Core : Piperazine.
- Substituents : 2,4-Dichlorophenyl at the 1-position.
- Key Differences :
- Six-membered piperazine ring increases conformational flexibility.
- Hydrochloride salt enhances solubility.
- Applications : Intermediate in antipsychotic drug synthesis .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Azetidine | 2,4-Dichlorophenylmethyl | Amine | 245.12 | Under investigation |
| 1-(4-Trifluoromethylphenyl)azetidin-3-amine | Azetidine | 4-Trifluoromethylphenyl | Amine | 218.18 | Agrochemical intermediates |
| Lidamine | Indazole | 2,4-Dichlorophenylmethyl | Carboxylic acid | 365.17 | Cancer metabolism inhibition |
| Propiconazole | Triazole | 2,4-Dichlorophenyl, propyl | Triazole | 342.22 | Antifungal agent |
| 1-Benzhydrylazetidin-3-amine HCl | Azetidine | Diphenylmethyl | Amine (HCl salt) | 296.80 | CNS drug development |
Key Research Findings
Metabolic Stability : Azetidine derivatives with halogenated aryl groups (e.g., 2,4-dichloro or CF₃) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
Biological Activity : The 2,4-dichlorophenyl group is a recurring motif in antifungal (e.g., propiconazole) and anticancer (e.g., lidamine) agents, suggesting its role in targeting conserved enzyme pockets .
Solubility Considerations : Azetidine amines generally have higher aqueous solubility than indazole or triazole analogues, but salt formation (e.g., HCl) further enhances bioavailability .
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a dichlorophenyl group. This structural configuration is crucial for its interaction with biological targets. The compound can be synthesized through various methodologies, including one-pot reactions that yield high purity and yield rates .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H11Cl2N |
| Molecular Weight | 232.11 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against human solid tumors. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For instance, the compound may inhibit key signaling pathways involved in cancer cell survival and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in MCF-7 and HT-29 cells |
| Mechanism | Binds to receptors/enzyme targets |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on breast cancer models. The results indicated a significant reduction in tumor size and increased apoptosis markers compared to control groups .
Case Study 2: Antimicrobial Resistance
A comparative study assessed the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as a new therapeutic agent .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR verify the azetidine ring conformation and benzyl substituent positioning. For example, methylene protons adjacent to the dichlorophenyl group show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₁Cl₂N₂: calculated 242.03 g/mol) and detects halogen isotopic patterns .
- HPLC-PDA : Assesses purity (>95% by area normalization) and identifies residual solvents or byproducts .
How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
Q. Advanced
- Halogen Effects : The 2,4-dichlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Replacing chlorine with fluorine (e.g., 2,4-difluoro analogs) alters electron-withdrawing effects, modulating receptor binding affinity .
- Azetidine Rigidity : The constrained azetidine ring limits conformational flexibility, which may enhance selectivity for targets like G protein-coupled receptors (GPCRs). Comparative studies with pyrrolidine analogs show differences in off-target interactions .
What strategies resolve contradictions in reported bioactivity data for this compound?
Q. Advanced
- Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Normalizing protocols (e.g., ATP concentration in kinase assays) improves reproducibility .
- Metabolic Stability Testing : Conflicting in vivo vs. in vitro results often stem from rapid hepatic metabolism. Microsomal stability assays (e.g., liver S9 fractions) identify labile functional groups needing modification .
How can computational methods predict the biological targets of this compound?
Q. Advanced
- Molecular Docking : Screens against databases like ChEMBL or PDB using software (AutoDock Vina) to identify potential targets (e.g., serotonin receptors) based on complementary steric and electrostatic interactions .
- Pharmacophore Modeling : Matches the compound’s 3D features (e.g., amine group, aromatic ring spacing) to known ligands of ion channels or transporters .
What are the challenges in optimizing solubility for in vivo studies, and how are they addressed?
Q. Advanced
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., this compound HCl) by introducing ionizable groups .
- Prodrug Design : Esterification of the amine group enhances membrane permeability, with enzymatic cleavage in target tissues releasing the active compound .
How does the compound’s stereochemistry influence its pharmacokinetic profile?
Q. Advanced
- Enantiomer Separation : Chiral HPLC resolves stereoisomers, revealing differences in metabolic clearance. For example, (R)-enantiomers may exhibit longer half-lives due to reduced CYP450 metabolism .
- Diastereomer Activity : Configurational changes in the azetidine ring (e.g., cis vs. trans) affect volume of distribution and tissue penetration .
What safety and handling protocols are essential for laboratory use?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
